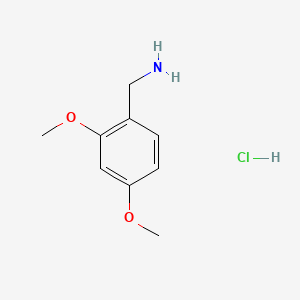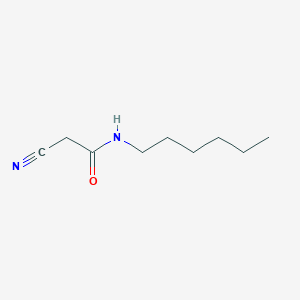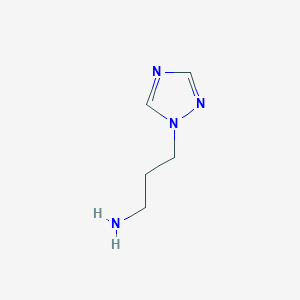
2,4-二甲氧基苄胺盐酸盐
描述
2,4-Dimethoxybenzylamine hydrochloride is an organic compound with the molecular formula C9H13NO2·HCl. It is a derivative of benzylamine, where two methoxy groups are substituted at the 2 and 4 positions of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
科学研究应用
2,4-Dimethoxybenzylamine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is used in the development of drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用机制
Target of Action
It is known to be an important amine compound used in various industrial resins and products, as well as a significant intermediate in the synthesis of drugs and fragrances .
Mode of Action
2,4-Dimethoxybenzylamine hydrochloride acts as an amine nucleophile. It has been used to investigate the 1,4- reactivity of 5-bromo-2-indene-1-one . It’s also used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .
Biochemical Pathways
It’s known to be involved in the synthesis of anti-hiv-1 agents , indicating its potential role in antiviral biochemical pathways.
Result of Action
Its use in the synthesis of anti-hiv-1 agents suggests that it may have antiviral effects .
生化分析
Biochemical Properties
2,4-Dimethoxybenzylamine hydrochloride plays a significant role in biochemical reactions as an amine nucleophile. It is used to investigate the 1,4-reactivity of compounds such as 5-bromo-2-indene-1-one . The compound interacts with various enzymes and proteins, including those involved in the synthesis of antibacterial nucleoside natural products and anti-HIV-1 agents . These interactions are primarily based on the nucleophilic properties of 2,4-Dimethoxybenzylamine hydrochloride, which allows it to participate in various chemical reactions and form stable complexes with biomolecules.
Cellular Effects
2,4-Dimethoxybenzylamine hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways . For instance, it has been used in the synthesis of amide derivatives of uracil polyoxin C, which are known to affect cellular processes
Molecular Mechanism
The molecular mechanism of 2,4-Dimethoxybenzylamine hydrochloride involves its interaction with various biomolecules through nucleophilic substitution reactions. The compound can act as an ammonia equivalent in the synthesis of oxazoles and other heterocyclic compounds . It also participates in enzyme inhibition or activation by forming covalent bonds with active sites of enzymes . These interactions can lead to changes in gene expression and modulation of cellular pathways, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethoxybenzylamine hydrochloride can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions . Long-term studies have shown that 2,4-Dimethoxybenzylamine hydrochloride can have sustained effects on cellular function, although the specific nature of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2,4-Dimethoxybenzylamine hydrochloride in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2,4-Dimethoxybenzylamine hydrochloride is involved in various metabolic pathways, including those related to the synthesis of antibacterial and antiviral agents . The compound interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites, contributing to the compound’s overall biochemical effects.
Transport and Distribution
Within cells and tissues, 2,4-Dimethoxybenzylamine hydrochloride is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical and pharmaceutical applications.
Subcellular Localization
The subcellular localization of 2,4-Dimethoxybenzylamine hydrochloride can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 2,4-Dimethoxybenzylamine hydrochloride exerts its effects in the appropriate cellular context, contributing to its overall biochemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dimethoxybenzylamine hydrochloride can be synthesized through a multi-step reaction process. One common method involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) as the solvent . Another method involves the reduction of 2,4-dimethoxybenzaldehyde using hydroxylamine hydrochloride and sodium carbonate in ethanol, followed by hydrogenation with Raney nickel in ethyl acetate .
Industrial Production Methods
Industrial production of 2,4-Dimethoxybenzylamine hydrochloride typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2,4-Dimethoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2,4-dimethoxybenzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be substituted with other functional groups.
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) and boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF).
Substitution: Various nucleophiles can be used, depending on the desired product.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Reduction: 2,4-Dimethoxybenzylamine.
Substitution: Various substituted benzylamine derivatives.
Oxidation: 2,4-Dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
相似化合物的比较
Similar Compounds
4-Methoxybenzylamine: Similar structure but with only one methoxy group.
3,4-Dimethoxybenzylamine: Similar structure with methoxy groups at the 3 and 4 positions.
2,6-Dimethoxybenzylamine: Similar structure with methoxy groups at the 2 and 6 positions.
Uniqueness
2,4-Dimethoxybenzylamine hydrochloride is unique due to the specific positioning of the methoxy groups at the 2 and 4 positions, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it particularly useful in certain synthetic applications and research studies .
属性
IUPAC Name |
(2,4-dimethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-11-8-4-3-7(6-10)9(5-8)12-2;/h3-5H,6,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOWSAVFSCSBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174870 | |
| Record name | 2,4-Dimethoxybenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20781-21-9 | |
| Record name | Benzenemethanamine, 2,4-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20781-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxybenzylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethoxybenzylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethoxybenzylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1352015.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)









